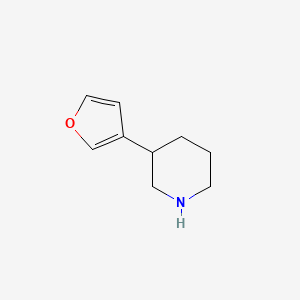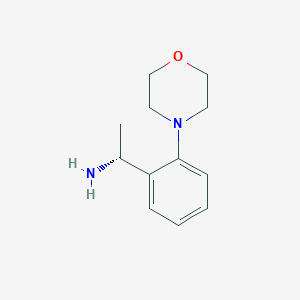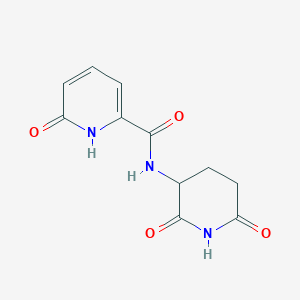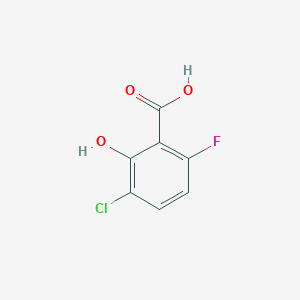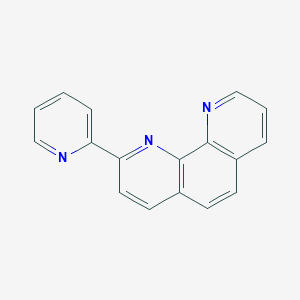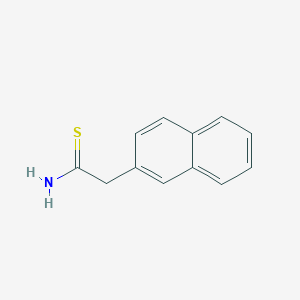![molecular formula C10H9F3N2O B13612624 (1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)
(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol: is a chemical compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to a phenyl ring and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol typically involves the introduction of the trifluoromethyl group and the diazirine ring onto the phenyl ring, followed by the addition of the ethanol group. One common method involves the reaction of trifluoromethyl diazoalkanes with phenyl derivatives under specific conditions to form the diazirine ring. The ethanol group is then introduced through a subsequent reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to control the reaction environment and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the diazirine ring or the phenyl ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group and the diazirine ring can participate in substitution reactions, where other functional groups replace these moieties under suitable conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted phenyl derivatives, diazirine ring-opened products, and various substituted ethanol derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a photoaffinity label. The diazirine ring can be activated by UV light, allowing the compound to form covalent bonds with nearby biomolecules. This property is valuable for studying protein-ligand interactions and mapping active sites in enzymes .
Medicine: In medicine, the compound’s ability to form stable covalent bonds with biomolecules makes it a potential candidate for drug development. It can be used to design drugs that target specific proteins or enzymes, leading to more effective treatments with fewer side effects .
Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance and durability .
Mécanisme D'action
The mechanism of action of (1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, such as proteins or nucleic acids. The trifluoromethyl group enhances the compound’s stability and reactivity, making it an effective tool for studying molecular interactions .
Comparaison Avec Des Composés Similaires
3-trifluoromethyl-1,2,4-triazoles: These compounds also contain a trifluoromethyl group and a nitrogen-containing ring, but differ in their overall structure and reactivity.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds feature a triazole ring fused with a thiadiazine ring, offering different chemical properties and applications.
Aryl trifluoromethyl diazoalkanes: These compounds share the trifluoromethyl and diazoalkane groups but lack the diazirine ring, leading to different reactivity and uses.
Uniqueness: The uniqueness of (1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol lies in its combination of the trifluoromethyl group, diazirine ring, and ethanol group. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H9F3N2O |
|---|---|
Poids moléculaire |
230.19 g/mol |
Nom IUPAC |
(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol |
InChI |
InChI=1S/C10H9F3N2O/c1-6(16)7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-6,16H,1H3/t6-/m0/s1 |
Clé InChI |
CEFMXEXAGBJWCT-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


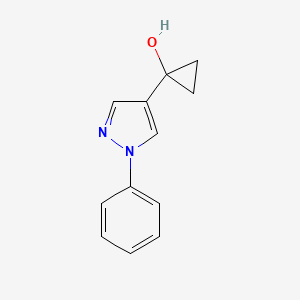
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)
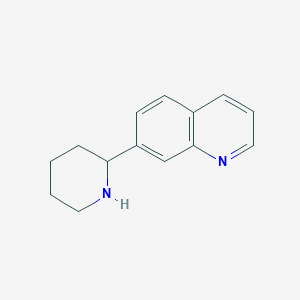
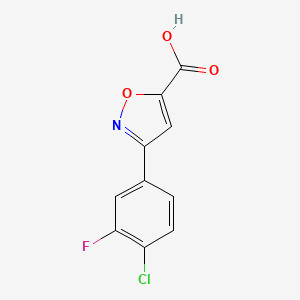

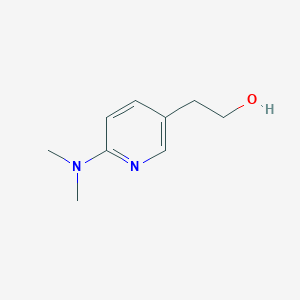
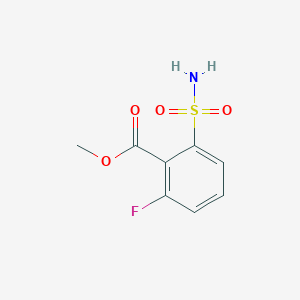
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
